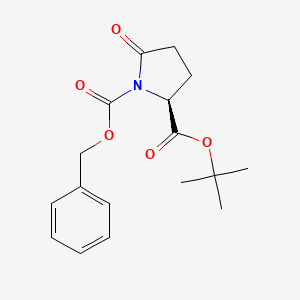

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

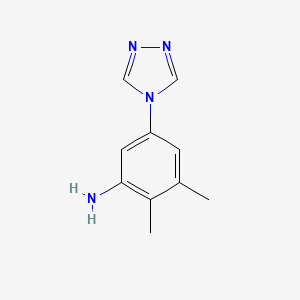

The compound contains several functional groups including a furan ring, a methoxy group, a methylthio group, and an oxalamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Methoxy groups are often used in organic synthesis to protect a functional group on the molecule during chemical reactions . Methylthio is a functional group in organosulfur chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the furan ring, a cyclic ether, would add a degree of rigidity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring and the various functional groups. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Structural Insights

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound that may be related to various chemical syntheses and structural analyses in the realm of organic chemistry. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing the potential of furan derivatives in complex chemical transformations (B. Reddy et al., 2012). Similarly, studies on vibronic interactions in furan derivatives highlight the intricate photophysical properties that these compounds can exhibit, suggesting potential applications in materials science and photophysics (P. Bangal et al., 1996).

Catalytic Activities and Ligand Properties

N,N'-Bisoxalamides, including compounds with furan derivatives, have shown to enhance catalytic activities in Cu-catalyzed coupling reactions. These findings indicate the utility of such compounds in facilitating chemical syntheses, particularly in the formation of (hetero)aryl amines, which are crucial in pharmaceutical chemistry (Subhajit Bhunia et al., 2017).

Antituberculosis Activity

The antituberculosis activity of compounds containing furan-2-yl-methyl and phenyl(quinolin-3-yl)methyl acetamide derivatives has been investigated, revealing the potential of furan derivatives in medicinal chemistry and drug discovery (Yuefei Bai et al., 2011).

Photophysical and Electrochemical Properties

The photophysical properties of furan derivatives have been extensively studied, demonstrating their utility in dye-sensitized solar cells and as phosphors for the detection of toxic anions in aqueous media. These applications underscore the relevance of furan derivatives in energy conversion and environmental monitoring (Se Hun Kim et al., 2011), (D. K. Singha et al., 2019).

Chemical Reactions and Mechanisms

Furan derivatives are pivotal in various chemical reactions, including Claisen condensation and the synthesis of novel imidate derivatives. These studies contribute to our understanding of reaction mechanisms and the development of new synthetic methodologies (Alena L. Oleshchuk et al., 2019), (R. Barcock et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-21-14(13-7-4-8-22-13)10-17-15(19)16(20)18-11-5-3-6-12(9-11)23-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLKHELRLIPWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)

![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2869901.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2869902.png)

![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)

![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)

![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)

![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)